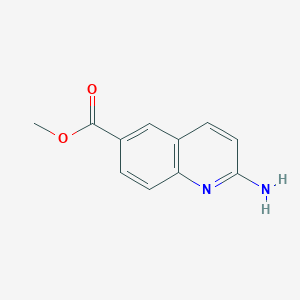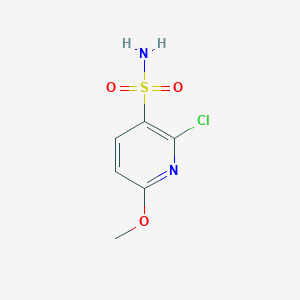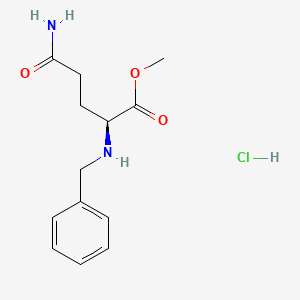
(3-((4-Methylpiperidin-1-yl)methyl)phenyl)boronic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Multifunctional Compounds
- Study on Organic Phosphonic Acids and Boronic Acids : Organic phosphonic acids and boronic acids have applications in medicine, agriculture, and industrial chemistry. The integration of an aminophosphonic acid group into a boronic acid could lead to new applications. This study focused on the structure of such multifunctional compounds, offering insights into their potential uses (Zhang et al., 2017).
Fluorescence Probes
- Sequential "On-Off-On" Fluorescence Probes : A new boronic acid derivative was synthesized for use as a relay fluorescence probe. This probe demonstrated a unique "on-off-on"-type sensor behavior for Fe3+ and F- ions, highlighting the potential of boronic acid derivatives in sensing applications (Selvaraj et al., 2019).
Optical Modulation
- Optical Modulation in Carbon Nanotubes : Phenyl boronic acids conjugated to polyethylene glycol were used to demonstrate optical modulation in single-walled carbon nanotubes. This study linked the molecular structure of boronic acids to their effect on carbon nanotube optical properties, which is crucial for applications like saccharide recognition (Mu et al., 2012).
Stability Studies
- Stability of Boronic Drug Bortezomib : This study investigated the stability of bortezomib, a peptidomimetic boronic drug, under clinical conditions. It emphasized the importance of understanding the stability of boronic acid-containing drugs, which can impact their efficacy and safety (Bolognese et al., 2009).
Catalysis
- Boronic Acid-Catalyzed Reactions : Boronic acids, including derivatives of phenylboronic acid, have found use in catalysis, such as in the enantioselective aza-Michael addition of hydroxamic acid to quinone imine ketals. This showcases the versatility of boronic acids in organic reactions (Hashimoto et al., 2015).
Sensing Applications
- Sensing of Biological Active Substances : Boronic acid sensors have been developed for various applications, including the detection of carbohydrates, dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. The chemistry of boronic acid plays a pivotal role in these sensing applications (Huang et al., 2012).
Wirkmechanismus
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid undergoes a transmetalation process . This involves the transfer of an organic group from the boron atom of the boronic acid to a metal catalyst, typically palladium . The metal catalyst is first oxidized through oxidative addition with an electrophilic organic group, forming a new metal-carbon bond . The boronic acid then transfers its organic group to the metal, replacing the electrophilic group .
Biochemical Pathways
Boronic acids are known to interact with 1,2 and 1,3-cis-diols motifs of carbohydrates , which could potentially affect various biochemical pathways involving these structures.
Result of Action
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it could be used to form new carbon-carbon bonds, potentially leading to the synthesis of a wide range of organic compounds .
Eigenschaften
IUPAC Name |
[3-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-11-5-7-15(8-6-11)10-12-3-2-4-13(9-12)14(16)17/h2-4,9,11,16-17H,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHAQCWKPCJKML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2CCC(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[Methyl-[(2-methylpyrazol-3-yl)methyl]amino]-4-oxobut-2-enoic acid](/img/structure/B1425520.png)

![N'-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B1425524.png)



![2-[[6-Chloro-4-(trifluoromethyl)-2-pyridyl]sulfanyl]ethanamine hydrochloride](/img/structure/B1425533.png)






